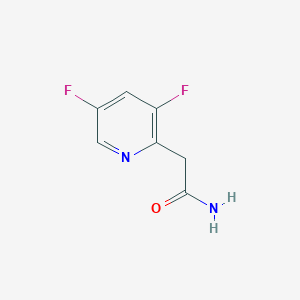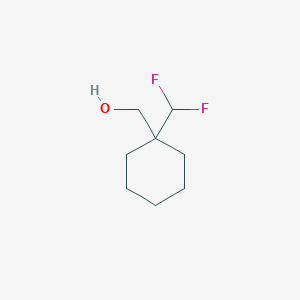
(1-(Difluoromethyl)cyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Difluoromethyl)cyclohexyl]methanol: is an organic compound with the molecular formula C8H14F2O It is characterized by the presence of a cyclohexyl ring substituted with a difluoromethyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(difluoromethyl)cyclohexyl]methanol typically involves the difluoromethylation of cyclohexylmethanol. One common method is the reaction of cyclohexylmethanol with difluoromethylating agents such as ClCF2H (chlorodifluoromethane) under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of [1-(difluoromethyl)cyclohexyl]methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(Difluoromethyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexylmethanol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl2) can be used for this purpose.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of difluoromethylcyclohexanone.
Reduction: Formation of cyclohexylmethanol.
Substitution: Formation of difluoromethylcyclohexyl chloride.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(difluoromethyl)cyclohexyl]methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a pharmaceutical intermediate. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making [1-(difluoromethyl)cyclohexyl]methanol a valuable precursor in drug development.
Industry: In the industrial sector, [1-(difluoromethyl)cyclohexyl]methanol is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can impart desirable properties such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which [1-(difluoromethyl)cyclohexyl]methanol exerts its effects is primarily through its interactions with molecular targets in biological systems. The difluoromethyl group can enhance binding affinity to enzymes and receptors, thereby modulating their activity. The compound may also participate in metabolic pathways, where it undergoes biotransformation to active metabolites that exert pharmacological effects.
Comparación Con Compuestos Similares
Cyclohexylmethanol: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
Difluoromethylbenzyl alcohol: Contains a benzyl group instead of a cyclohexyl ring, leading to variations in its chemical behavior and applications.
Uniqueness: The presence of both the cyclohexyl ring and the difluoromethyl group in [1-(difluoromethyl)cyclohexyl]methanol makes it unique. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications, particularly in drug design and materials science.
Propiedades
Fórmula molecular |
C8H14F2O |
|---|---|
Peso molecular |
164.19 g/mol |
Nombre IUPAC |
[1-(difluoromethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C8H14F2O/c9-7(10)8(6-11)4-2-1-3-5-8/h7,11H,1-6H2 |
Clave InChI |
AILWEYLMIBUHGP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CO)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


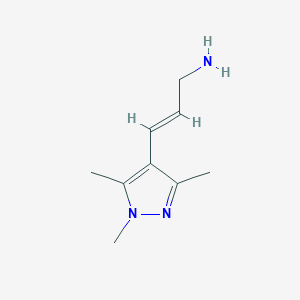
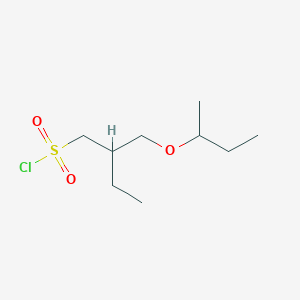
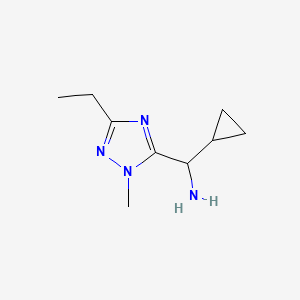
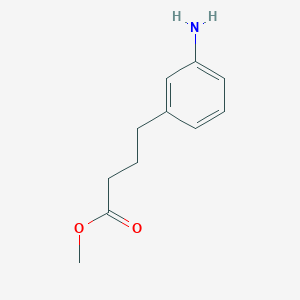


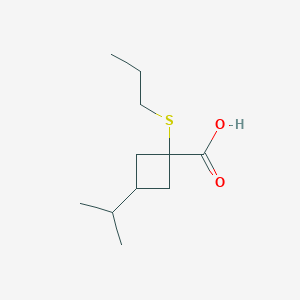
![1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)

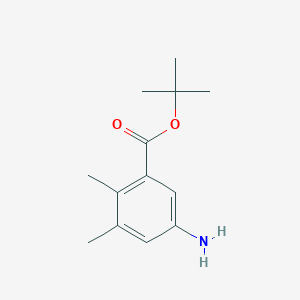
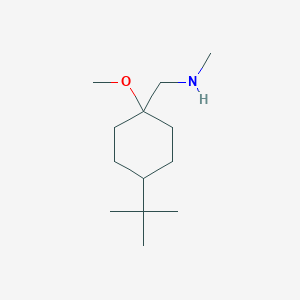
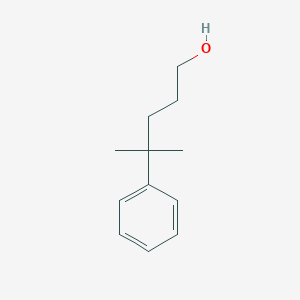
![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)
